molecular formula C9H10O4 B1329352 4,6-Dimethoxysalicylaldehyde CAS No. 708-76-9

4,6-Dimethoxysalicylaldehyde

Cat. No.: B1329352
CAS No.: 708-76-9
M. Wt: 182.17 g/mol
InChI Key: FQRQWPNYJOFDLO-UHFFFAOYSA-N
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Description

4,6-Dimethoxysalicylaldehyde is a compound that, when condensed with methylamine, yields Schiff bases . It has been used in the preparation of a new class of efficient ketocoumarin triplet sensitizers . It was also used as a starting reagent in the total synthesis of (+/-)-linderol A, a hexahydrodibenzofuran .


Synthesis Analysis

This compound is used in the synthesis of pharmaceuticals, dyes, and various organic compounds . It serves as a crucial precursor in the synthesis of polymers and other compounds of interest .


Molecular Structure Analysis

The molecular formula of this compound is C9H10O4 . Its structure is unsymmetrical due to the presence of two asymmetric carbon atoms in the molecule . It forms hydrogen bonds with other molecules due to its hydroxyl group and intramolecular hydrogen bond .


Chemical Reactions Analysis

This compound on condensation with methylamine yields Schiff bases . It was used in the preparation of a new class of efficient ketocoumarin triplet sensitizers . It was also used as a starting reagent in the total synthesis of (+/-)-linderol A, a hexahydrodibenzofuran .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 68-70 degrees Celsius (lit.) . Its density is 1.2481 (rough estimate) and refractive index is 1.4500 (estimate) .

Scientific Research Applications

1. Investigating Intramolecular Hydrogen Bonding

4,6-Dimethoxysalicylaldehyde has been studied for its role in intramolecular hydrogen bonding within Schiff bases. Research by Schilf et al. (2004) utilized deuterium and tritium NMR isotope effects to analyze the bonding character, which is crucial for understanding localized and tautomeric hydrogen bonds in these compounds Schilf, W., Bloxsidge, J., Jones, J. R., & Lu, S. (2004). Magnetic Resonance in Chemistry.

2. Synthesis of Organic Compounds

This compound is used in the synthesis of various organic compounds. For instance, it has been used in synthesizing 6,7-dimethoxycoumarin, a process studied by Liu Xian-min (2014) Liu Xian-min. (2014). China Surfactant Detergent & Cosmetics. Additionally, it is pivotal in creating dual chemosensors for the recognition of Fe3+ and Cu2+ ions, as researched by Şenkuytu et al. (2019) Elif Şenkuytu et al. (2019). Inorganica Chimica Acta.

3. Investigating Secondary Isotope Effects

The compound has been crucial in studying secondary deuterium isotope effects on chemical shifts, as shown in a study by Filarowski and Hansen (2013). This research provides insights into the equilibrium between different forms of Schiff bases containing this compound A. Filarowski & P. Hansen. (2013). Zeitschrift für Physikalische Chemie.

4. Metal Ion Complexation

Research by Athawale and Nerkar (2000) explored the complexation of metal ions with derivatives of this compound, revealing insights into its coordination chemistry and potential applications in metal ion sensing V. Athawale & Sareeta S. Nerkar. (2000). Monatshefte für Chemie / Chemical Monthly.

5. Enhancing Biomaterial Properties

The compound is also used to enhance the properties of biomaterials, such as hyaluronan. Petta et al. (2016) utilized this compound derivatives to improve hyaluronan's pseudoplasticity, showing potential in bioink and hydrogel development for regenerative medicine D. Petta, D. Eglin, D. Grijpma, & M. D’Este. (2016). Carbohydrate polymers.

Mechanism of Action

Safety and Hazards

4,6-Dimethoxysalicylaldehyde may cause skin irritation and serious eye irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

Relevant Papers A systematic survey of the antimicrobial properties of substituted salicylaldehydes and some related aromatic aldehydes reported that this compound had considerable activity against C. albicans and slight activity against S. cerevisiae, while displaying minimal activity against bacteria .

Properties

IUPAC Name

2-hydroxy-4,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-6-3-8(11)7(5-10)9(4-6)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRQWPNYJOFDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022110
Record name 4,6-Dimethoxy-2-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-76-9
Record name 4,6-Dimethoxysalicylaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethoxysalicylaldehyde
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Record name 4,6-Dimethoxy-2-hydroxybenzaldehyde
Source EPA DSSTox
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Record name 4,6-dimethoxysalicylaldehyde
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Record name 4,6-DIMETHOXYSALICYLALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4,6-Dimethoxysalicylaldehyde relate to its activity?

A2: The presence of the two methoxy groups at positions 4 and 6 on the salicylaldehyde ring appears crucial for the observed antifungal activity. Studies comparing various substituted salicylaldehydes reveal that unsubstituted benzaldehyde and salicylaldehyde have minimal antimicrobial activity. Further, while a single hydroxyl group at the 2-position is insufficient for significant activity, additional hydroxylations can lead to potent antimicrobial effects. [] This highlights the importance of specific substitutions on the aromatic ring for modulating biological activity.

Q2: Can this compound be used to synthesize more complex molecules?

A3: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it played a key role in the first total synthesis of (±)-linderol A, a natural product with potent inhibitory activity against melanin biosynthesis in B-16 melanoma cells. [] This synthesis demonstrates the utility of this compound as a building block for accessing structurally complex and biologically relevant molecules.

Q3: How does this compound behave in the formation of metal complexes?

A4: this compound, when reacted with appropriate precursors, readily forms metal complexes through its carbonyl and hydroxyl groups. This ability is highlighted in the synthesis of terdentate (P–N–O) complexes with metals like palladium, platinum, and iridium. [] The resulting complexes demonstrate the versatility of this compound as a ligand in coordination chemistry.

Q4: Has this compound been used to study hydrogen bonding?

A5: Yes, researchers have employed this compound to investigate intramolecular hydrogen bonding. Studies using deuterium and tritium NMR isotope effects on Schiff bases derived from this compound provided insights into the strength and nature of hydrogen bonds within these molecules. [] This research underscores the value of this compound as a model compound for studying fundamental chemical interactions like hydrogen bonding.

Q5: What is known about the presence of this compound in natural sources?

A6: this compound has been identified as one of the many compounds present in the heartwood of teak (Tectona grandis L.f.) from various geographical origins. [] The presence of this compound, alongside others, contributes to the understanding of the chemical composition and potential properties of teak heartwood extracts.

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